3-Chloro-5-(pyridin-2-yloxy)-pyridine
Description
3-Chloro-5-(pyridin-2-yloxy)-pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a pyridin-2-yloxy group at position 3. Its structure combines aromaticity with polar functional groups, making it a versatile intermediate in agrochemical and pharmaceutical synthesis.
Properties
Molecular Formula |
C10H7ClN2O |
|---|---|
Molecular Weight |
206.63 g/mol |
IUPAC Name |
3-chloro-5-pyridin-2-yloxypyridine |
InChI |
InChI=1S/C10H7ClN2O/c11-8-5-9(7-12-6-8)14-10-3-1-2-4-13-10/h1-7H |
InChI Key |
IGCWEXAQGKDRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC(=CN=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substitution Patterns
The target compound’s distinct substitution pattern (Cl at position 3, pyridin-2-yloxy at position 5) differentiates it from related pyridines:
- Fluopyram-picoline (3-chloro-2-methyl-5-(trifluoromethyl)pyridine): Features a trifluoromethyl (-CF₃) group at position 5 and a methyl group at position 2 instead of pyridin-2-yloxy. The -CF₃ group enhances lipophilicity, impacting bioavailability and pesticidal activity .
- Fluazinam (3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline): Contains two -CF₃ groups and a dinitroaniline moiety, contributing to its fungicidal activity. The dihedral angle between pyridine and benzene rings (42.2°) suggests steric hindrance, contrasting with the planar pyridin-2-yloxy group in the target compound .
- 2-Chloro-5-iodopyridine : Substitutes iodine at position 5, increasing molecular weight (239.44 g/mol) and polarizability compared to the pyridin-2-yloxy group. This substitution is advantageous in cross-coupling reactions .
Table 1: Structural Comparison
| Compound | Position 3 | Position 5 | Key Functional Groups |
|---|---|---|---|
| 3-Chloro-5-(pyridin-2-yloxy)-pyridine | Cl | Pyridin-2-yloxy | Ether linkage, aromatic N |
| Fluopyram-picoline | Cl | -CF₃ | Methyl, -CF₃ |
| Fluazinam | Cl | -CF₃, N-linked aniline | Dinitro, -CF₃, amide bond |
| 2-Chloro-5-iodopyridine | Cl | I | Halogen (I) |
Physical and Chemical Properties
- Melting Points: Pyridine derivatives with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit higher melting points due to increased intermolecular forces. For example, compounds in show melting points of 268–287°C, while 2-chloro-5-iodopyridine melts at 99°C . The target compound’s pyridin-2-yloxy group may lower its melting point compared to -CF₃ analogs.
- NMR Spectral Data :
Stability and Degradation
- Metabolite M40 ([3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid) degrades rapidly to fluopyram-picoline under processing conditions, indicating instability of -CF₃-containing analogs . The pyridin-2-yloxy group in the target compound may confer greater stability, as ethers are generally resistant to hydrolysis.
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